Isoprene
Overview
Description
It is a colorless liquid at room temperature and is produced naturally by many plants and animals, including humans . Isoprene is a fundamental building block for various natural products, including terpenes and natural rubber .
Synthetic Routes and Reaction Conditions:
From Isobutylene and Formaldehyde: One common method involves the reaction of isobutylene with formaldehyde in the presence of a catalyst.
Dehydrogenation of Isopentane or Methylbutenes: Another method involves the dehydrogenation of isopentane or methylbutenes to produce this compound.
Extraction from C5 Fraction of Liquid Petroleum Pyrolysis: This method involves the extraction of this compound from the C5 fraction obtained during the pyrolysis of liquid petroleum.
Industrial Production Methods:
Catalytic Production: Industrially, this compound is produced using catalytic processes that involve the use of various catalysts to optimize yield and efficiency.
Bio-based Production: Recent advancements have explored the microbial production of this compound using genetically engineered strains of Escherichia coli and cyanobacteria.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, producing peroxides and free radicals.
Polymerization: this compound can polymerize to form polythis compound, which is the main component of natural rubber.
Diels-Alder Reactions: As a conjugated diene, this compound readily participates in Diels-Alder reactions with dienophiles.
Common Reagents and Conditions:
Oxidation: Oxygen and various oxidizing agents are used in the oxidation of this compound.
Polymerization: Catalysts such as Ziegler-Natta catalysts are used in the polymerization of this compound.
Diels-Alder Reactions: Typical conditions involve the use of dienophiles and appropriate solvents.
Major Products:
Oxidation Products: Methyl vinyl ketone, methacrolein, and 3-methylfuran.
Polymerization Products: Polythis compound, which is used in the production of synthetic rubber.
Diels-Alder Products: Various cyclic compounds depending on the dienophile used.
Mechanism of Action
Target of Action
Isoprene, a small lipophilic volatile organic compound, is synthesized in the chloroplasts of plants . It is also produced and emitted by many species of trees, including oaks, poplars, eucalyptus, and some legumes . The primary targets of this compound are the thylakoid membranes within the chloroplasts of plant cells .
Mode of Action
This compound interacts directly with the lipid acyl chains of thylakoid membranes, preserving their integrity . It also up-regulates proteins associated with photosynthetic complexes and enhances the biosynthesis of relevant membrane components, such as mono- and di-galactosyl-diacyl glycerols and unsaturated fatty acids . Furthermore, this compound can react with and quench many harmful reactive oxygen species (ROS) like singlet oxygen .
Biochemical Pathways
This compound is synthesized through the photosynthesis-dependent 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway . The isoprenoid biosynthetic pathway has three major stages: synthesis of the this compound building blocks, their assembly into flexible linear and branched hydrocarbon substrates, and multistep reaction cascades to generate the vast assortment of isoprenoid end products .
Pharmacokinetics
The emission of this compound from plants is tightly associated with environmental factors such as light, temperature, and CO2 levels .
Action Environment
The emission of this compound from plants is influenced by environmental factors such as light, temperature, and CO2 levels . This compound emission increases dramatically with temperature and maximizes at around 40 °C . Furthermore, the emission capacity of fully expanded leaves varies through the season . In the context of climate change, this compound emission may play a significant role in the response of hygrophilic plants when challenged by severe stress conditions .
Biochemical Analysis
Biochemical Properties
Isoprene is synthesized by an enzyme called this compound synthase (IspS) from dimethylallyl diphosphate (DMAPP) . The IspS from Metrosideros polymorpha (MpIspS) has been characterized and found to be highly expressible . The maximal activity of the purified MpIspS was observed at pH 6.0 and 55 °C in the presence of 5 mM Mn 2+ .
Cellular Effects
In cellular systems, this compound plays a significant role in the biosynthesis of isoprenoids via the mevalonate pathway . This pathway utilizes ATP, NAD(P)H, and other cofactors (CoA) to synthesize isoprenoids, one of the largest families of bioactive compounds that display anti-inflammatory, anti-cancer, and anti
Scientific Research Applications
Isoprene has a wide range of applications in scientific research:
Chemistry: this compound is used as a monomer in the synthesis of polymers and copolymers.
Biology: In plants, this compound plays a role in protecting against thermal and oxidative stress.
Industry: this compound is used in the production of synthetic rubber, adhesives, and fragrances.
Comparison with Similar Compounds
Isoprene is part of a larger family of compounds known as isoprenoids or terpenoids. Similar compounds include:
Myrcene: A monoterpene with a structure derived from two this compound units.
Geranyl Diphosphate: A precursor to monoterpenes, formed by the condensation of isopentenyl diphosphate and dimethylallyl diphosphate.
Squalene: A triterpene formed by the tail-to-tail condensation of two farnesyl diphosphates.
Uniqueness of this compound:
Properties
IUPAC Name |
2-methylbuta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHGJUQNOFWUDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | ISOPRENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26796-44-1, 6144-30-5, 9003-31-0 | |
Record name | 1,3-Butadiene, 2-methyl-, dimer | |
Source | CAS Common Chemistry | |
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Record name | 1,3-Butadiene, 2-methyl-, trimer | |
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Record name | Polyisoprene | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2020761 | |
Record name | Isoprene | |
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Molecular Weight |
68.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | Isoprene | |
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Record name | ISOPRENE | |
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Boiling Point |
34.067 °C, 34 °C | |
Record name | Isoprene | |
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Record name | ISOPRENE | |
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Flash Point |
-65 °F (-54 °C) (Closed cup) | |
Record name | Isoprene | |
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Solubility |
In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor) | |
Record name | Isoprene | |
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Record name | ISOPRENE | |
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Density |
0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7 | |
Record name | Isoprene | |
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Record name | ISOPRENE | |
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Vapor Density |
2.35 (Air = 1), Relative vapor density (air = 1): 2.4 | |
Record name | Isoprene | |
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Vapor Pressure |
550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2 | |
Record name | Isoprene | |
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Record name | Isoprene | |
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Impurities |
Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm | |
Record name | Isoprene | |
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Color/Form |
Colorless volatile liquid, Colorless, watery liquid | |
CAS No. |
78-79-5, 9006-04-6 | |
Record name | Isoprene | |
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Record name | Isoprene | |
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Record name | ISOPRENE | |
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Record name | Isoprene | |
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Record name | Isoprene | |
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Record name | ISOPRENE | |
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Record name | Isoprene | |
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Melting Point |
-145.95 °C, -146 °C | |
Record name | Isoprene | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is isoprene and why is it important in atmospheric chemistry?
A1: this compound (2-Methyl-1,3-butadiene) is a volatile organic compound (VOC) predominantly emitted by vegetation, particularly trees. [, ] It plays a crucial role in atmospheric chemistry by reacting with hydroxyl radicals (OH), impacting ozone (O3) production, and contributing to the formation of secondary organic aerosols (SOA). [, , ]
Q2: How do this compound emissions vary, and what factors influence these variations?
A2: this compound emissions exhibit significant spatial, seasonal, and diurnal variations. [, , ] Factors influencing these variations include plant species, temperature, light intensity, atmospheric carbon dioxide (CO2) concentration, water availability, and time of day. [, , , , , ]
Q3: What is the impact of drought stress on this compound emissions?
A3: Research suggests that drought stress can significantly reduce this compound emissions. [, ] A study using satellite data revealed that this compound emissions in the Southeast US decreased by 8.6% under mild drought and up to 20.7% under severe drought conditions. []
Q4: What is the role of microbes in this compound degradation?
A5: Soil microbes play a crucial role in degrading this compound, acting as a significant sink for this compound. [, ] Recent research identified several bacterial genera, including Novosphingobium, Pelomonas, Rhodoblastus, Sphingomonas, and Zoogloea, capable of metabolizing this compound. []
Q5: How can satellite observations be used to study this compound emissions?
A6: Satellites equipped with instruments like the Ozone Monitoring Instrument (OMI) can measure atmospheric formaldehyde (HCHO), a key oxidation product of this compound. [, ] By analyzing HCHO columns, researchers can indirectly estimate this compound emission rates and their spatial and temporal variations. [, , ]
Q6: What is the "prompt" CHOCHO formation pathway in this compound oxidation?
A7: Recent research suggests that under low-NOx conditions, glyoxal (CHOCHO) can form promptly from this compound oxidation, following the isomerization of the this compound peroxy radical (ISOPO2). [] This pathway contrasts with the traditional view of CHOCHO as a secondary product of this compound oxidation. []
Q7: What is the molecular formula, weight, and structure of this compound?
A8: this compound (2-Methyl-1,3-butadiene) has the molecular formula C5H8, a molecular weight of 68.12 g/mol, and a branched structure with two double bonds. []
Q8: Which metabolic pathway is responsible for this compound synthesis in plants?
A9: this compound is synthesized in plant chloroplasts via the methylerythritol 4-phosphate (MEP) pathway, utilizing carbon fixed during photosynthesis. [, ]
Q9: What enzymes are involved in the final steps of this compound biosynthesis?
A10: The final steps of this compound biosynthesis involve the enzymes isopentenyl pyrophosphate isomerase (IDI) and this compound synthase. [] IDI catalyzes the isomerization of isopentenyl pyrophosphate (IPP) to dimethylallyl pyrophosphate (DMAPP), the substrate for this compound synthase. []
Q10: How is this compound emission regulated in plants?
A11: this compound emission is influenced by environmental factors like light and temperature, but recent studies also highlight the role of the circadian clock in regulating emissions. [] For example, oil palm trees exhibit strong circadian control over this compound emissions, suggesting an internal biological clock may influence emission patterns. []
Q11: What are the potential functions of this compound in plants?
A12: While the exact functions of this compound in plants are still debated, research suggests it may play a role in protecting against abiotic stresses like high temperatures and oxidative stress. [, , ]
Q12: What are this compound pyrophosphates and how are their levels regulated?
A13: this compound pyrophosphates, including geranyl pyrophosphate, are precursors for various essential biomolecules like sterols and are involved in protein isoprenylation. [] Human NUDIX hydrolases, specifically NUDT15 and NUDT18, have been identified as catalysts for this compound pyrophosphate hydrolysis, suggesting a mechanism for regulating their levels in animals. []
Q13: What are the primary industrial applications of this compound?
A14: this compound is primarily used in the production of synthetic rubbers, specifically cis-1,4-polythis compound, which closely resembles natural rubber. [] These rubbers find applications in tires, adhesives, footwear, and other industrial products. []
Q14: How does cyclopentadiene contamination affect this compound polymerization?
A15: Cyclopentadiene is a detrimental impurity in this compound used for synthetic rubber production. [] Its presence can negatively impact the kinetics of polymerization and the quality of the final rubber product. [] Therefore, removing cyclopentadiene is crucial for ensuring high-quality this compound for industrial use. []
Q15: What are arborescent this compound homopolymers and how are they synthesized?
A16: Arborescent this compound homopolymers are branched polymers with a dendritic architecture, synthesized by an anionic "grafting onto" methodology. [] This method involves epoxidizing a linear polythis compound substrate and then coupling it with polyisoprenyllithium to create the branched structure. []
Q16: What are some key areas for future this compound research?
A16: Key areas for future research include:
- Elucidating the complex interplay between CO2, climate change, and this compound emissions. [, ]
- Improving the representation of this compound chemistry and emission algorithms in global climate models. [, ]
- Investigating the role of this compound in plant stress tolerance and its potential applications in agriculture. [, , ]
- Further exploring the diversity and function of microbial communities involved in this compound degradation. [, ]
- Developing sustainable and environmentally friendly methods for industrial this compound production. [, ]
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